![molecular formula C30H39N5O7S2 B1589489 [D-Pen2, Pen5]-Enkephalin CAS No. 88373-72-2](/img/structure/B1589489.png)

[D-Pen2, Pen5]-Enkephalin

Overview

Description

[D-Pen2, Pen5]-Enkephalin is a type of opioid peptide that is naturally found in the body. It is an endogenous opioid that is produced by the body and is involved in pain regulation. [D-Pen2, Pen5]-Enkephalin is a potent analgesic, meaning it can relieve pain, and it is also involved in the regulation of other physiological processes.

Scientific Research Applications

Delta Opioid Receptor Selectivity

[D-Pen2, Pen5]-Enkephalin has demonstrated high specificity and selectivity toward delta opioid receptors. Research indicates these analogs exhibit substantial delta receptor selectivity in various assays, indicating their potential for targeted therapeutic applications in areas where delta receptor interaction is beneficial (Mosberg et al., 1983).

Agonist versus Antagonist Properties

Studies have explored the conformational aspects that dictate whether [D-Pen2, Pen5]-Enkephalin derivatives act as agonists or antagonists at opioid receptors. This research is crucial for understanding how slight structural changes can dramatically alter the interaction with opioid receptors, potentially leading to different therapeutic outcomes (Collins et al., 1996).

Modulation of Endogenous Elements

Research indicates that [D-Pen2, Pen5]-Enkephalin can influence the endogenous content of certain elements like aluminum in the central nervous system. This suggests potential applications in conditions where modulation of such elements is therapeutically relevant (Gulya et al., 1995).

Opioid Receptor Activity and Analgesic Potency

Studies on analogs of [D-Pen2, Pen5]-Enkephalin have revealed significant insights into their analgesic potency and opioid receptor activity. This research is critical for developing new analgesics with specific receptor targets, potentially offering more effective pain management strategies (Stefanucci et al., 2017).

Binding Affinity and Selectivity

The binding properties of [D-Pen2, Pen5]-Enkephalin to delta opioid receptors have been extensively studied. Understanding the binding affinity and selectivity of this compound is crucial for its potential therapeutic application, especially in targeting specific receptor subtypes (Cotton et al., 1985).

Modulation of Neurotransmitters

Research has shown that [D-Pen2, Pen5]-Enkephalin can modulate neurotransmitters like dopamine in the brain. This suggests potential applications in neurological disorders where dopamine regulation is a key therapeutic target (Dourmap et al., 1991).

properties

IUPAC Name |

(4R,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMMCRYPQBNCPH-HIGZBPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439861 | |

| Record name | [D-Pen2, Pen5]-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88373-72-2 | |

| Record name | [D-Pen2, Pen5]-Enkephalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

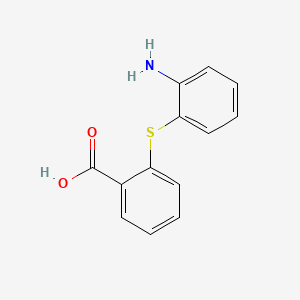

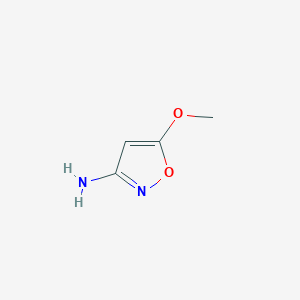

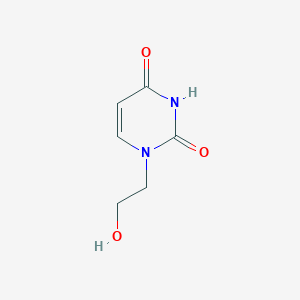

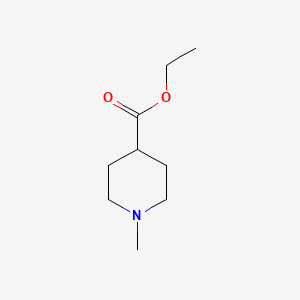

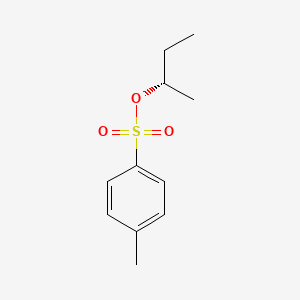

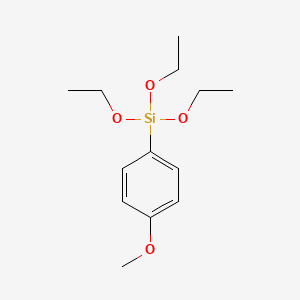

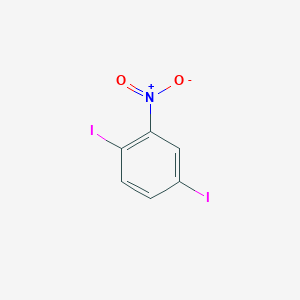

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

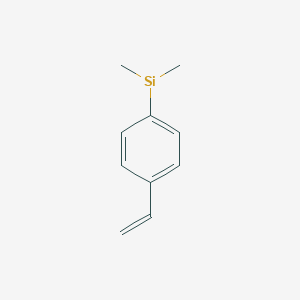

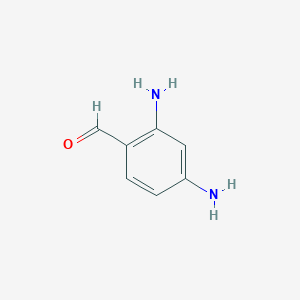

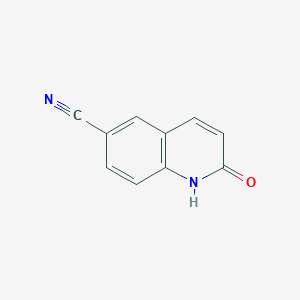

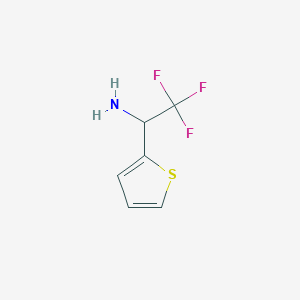

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.